molecular formula C19H18N2O5 B11058338 ethyl 3-[4-(acetylamino)-5-oxo-5H-chromeno[3,4-c]pyridin-2-yl]propanoate

ethyl 3-[4-(acetylamino)-5-oxo-5H-chromeno[3,4-c]pyridin-2-yl]propanoate

Cat. No.: B11058338
M. Wt: 354.4 g/mol
InChI Key: AYNXWODCVPAVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[4-(acetylamino)-5-oxo-5H-chromeno[3,4-c]pyridin-2-yl]propanoate is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a chromeno-pyridine core with an acetylamino group, making it a versatile molecule for synthetic and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[4-(acetylamino)-5-oxo-5H-chromeno[3,4-c]pyridin-2-yl]propanoate typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-acetylamino-3-nitrobenzoic acid with ethyl 3-(pyridin-2-ylamino)propanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by reduction and cyclization steps to form the desired chromeno-pyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(acetylamino)-5-oxo-5H-chromeno[3,4-c]pyridin-2-yl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amino-substituted compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Ethyl 3-[4-(acetylamino)-5-oxo-5H-chromeno[3,4-c]pyridin-2-yl]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-[4-(acetylamino)-5-oxo-5H-chromeno[3,4-c]pyridin-2-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets ethyl 3-[4-(acetylamino)-5-oxo-5H-chromeno[3,4-c]pyridin-2-yl]propanoate apart is its unique combination of a chromeno-pyridine core with an acetylamino group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

ethyl 3-(4-acetamido-5-oxochromeno[3,4-c]pyridin-2-yl)propanoate

InChI

InChI=1S/C19H18N2O5/c1-3-25-16(23)9-8-12-10-14-13-6-4-5-7-15(13)26-19(24)17(14)18(21-12)20-11(2)22/h4-7,10H,3,8-9H2,1-2H3,(H,20,21,22)

InChI Key

AYNXWODCVPAVON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC2=C(C(=N1)NC(=O)C)C(=O)OC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.